molecular formula C6H4BBrF2O2 B1284265 6-Bromo-2,3-difluorophenylboronic acid CAS No. 870718-10-8

6-Bromo-2,3-difluorophenylboronic acid

Cat. No. B1284265
M. Wt: 236.81 g/mol
InChI Key: VZVDYVBOSRNBQL-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorophenylboronic acid is a boronic acid derivative, which is a compound of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of arylboronic acids often involves halogen-lithium exchange reactions followed by treatment with a boron source. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine via lithium-halogen exchange is an example of such a synthesis method . Although the specific synthesis of 6-bromo-2,3-difluorophenylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aryl or alkyl group. The boron atom can form reversible covalent bonds with diols and amino acids, which is a key feature exploited in various chemical reactions. The molecular structure and vibrational frequencies of related compounds, such as 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using computational methods, which could provide insights into the electronic properties and reactivity of 6-bromo-2,3-difluorophenylboronic acid .

Chemical Reactions Analysis

Boronic acids are pivotal in cross-coupling reactions, such as the Suzuki coupling, which is used to create biaryl compounds. The papers provided discuss various reactions involving arylboronic acids, including the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to synthesize dihydronaphthalene scaffolds , and the coupling reaction of aryl bromides with arylboronic acids catalyzed by palladium complexes . These studies highlight the reactivity of boronic acids in forming carbon-carbon bonds, which is relevant to the potential reactivity of 6-bromo-2,3-difluorophenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the substituents on the phenyl ring. For example, the presence of electron-withdrawing groups, such as fluorine, can affect the acidity and stability of the boronic acid. The ortho-substituent on phenylboronic acids has been shown to play a crucial role in catalytic activity, as seen in the dehydrative condensation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . This suggests that the difluoride substituents on 6-bromo-2,3-difluorophenylboronic acid could similarly influence its reactivity and stability.

Scientific Research Applications

Halodeboronation in Aryl Boronic Acids

A study by Szumigala et al. (2004) explored the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, a process that can be applied to a series of aryl boronic acids, including 6-Bromo-2,3-difluorophenylboronic acid. This synthesis process is significant in organic chemistry for the production of aryl bromides and chlorides (Szumigala et al., 2004).

Suzuki Coupling Reactions

The Suzuki reaction, a method for creating carbon-carbon bonds, utilizes boronic acids like 6-Bromo-2,3-difluorophenylboronic acid. For instance, Sutherland and Gallagher (2003) described the synthesis of 3,5-disubstituted 2-fluoropyridines using a similar compound in a Suzuki reaction. This illustrates the potential of 6-Bromo-2,3-difluorophenylboronic acid in synthesizing complex organic molecules (Sutherland & Gallagher, 2003).

Catalysis in Organic Synthesis

Xu et al. (2014) synthesized cyclopalladated complexes using compounds related to 6-Bromo-2,3-difluorophenylboronic acid, demonstrating its potential in catalysis, particularly in Suzuki coupling reactions. This research highlights the role of such compounds in catalytic processes, essential in organic synthesis (Xu et al., 2014).

Spectroscopic Characterization and Theoretical Analysis

Karabacak et al. (2012) conducted a comprehensive study on 2,3-difluorophenylboronic acid, closely related to 6-Bromo-2,3-difluorophenylboronic acid, using various spectroscopic techniques and quantum chemical calculations. This research is crucial in understanding the physical and chemical properties of such compounds, paving the way for their application in various fields (Karabacak et al., 2012).

Ortho-Functionalized Arylboronic Acids

Da̧browski et al. (2007) explored the synthesis of ortho-functionalized arylboronic acids using a derivative of phenylboronic acid. This methodology can potentially be applied to 6-Bromo-2,3-difluorophenylboronic acid, indicating its usefulness in creating structurally diverse boronic acids (Da̧browski et al., 2007).

Kinetic and Thermodynamic Studies

Asheri et al. (2016) focused on the kinetics and thermodynamics of synthetic chromene derivatives, including compounds similar to 6-Bromo-2,3-difluorophenylboronic acid. Such studies are vital in understanding the reaction mechanisms and conditions favorable for the synthesis of these compounds (Asheri et al., 2016).

properties

IUPAC Name

(6-bromo-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVDYVBOSRNBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584507
Record name (6-Bromo-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluorophenylboronic acid

CAS RN

870718-10-8
Record name (6-Bromo-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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